4-(4'-Isopropoxyphenyl)phenylboronic acid

Vue d'ensemble

Description

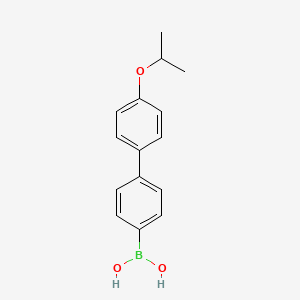

(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound belonging to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4’-isopropoxy-[1,1’-biphenyl]-4-yl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of 4-(4'-Isopropoxyphenyl)phenylboronic acid. The isopropoxy group enhances electron density, improving coupling efficiency with aryl halides.

Key Conditions and Outcomes

-

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic acid and reductive elimination .

-

Steric Effects : The isopropoxy group slightly reduces reactivity toward sterically hindered substrates (e.g., 2-bromobenzonitrile) .

Copper-Catalyzed Azidation

This compound undergoes azidation under Cu(II) catalysis, yielding aryl azides for click chemistry applications.

Experimental Data

| Substrate | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid derivative | Cu(OAc)₂ | DMF, 25°C, 12 h | 81–98 |

-

Scope : Electron-rich arylboronic acids (e.g., 4-methoxy derivatives) show higher yields due to accelerated transmetallation .

-

Limitation : Heterocyclic substrates (e.g., pyrazole derivatives) give <50% yield due to competitive protodeboronation .

Rhodium-Catalyzed Asymmetric 1,4-Addition

The boronic acid participates in enantioselective additions to α,β-unsaturated ketones, forming chiral diaryl ketones.

Representative Example

-

Substrate : Methyl vinyl ketone

-

Catalyst : Rh(acac)(CO)₂ with (R)-BINAP

-

Conditions : DMF/H₂O (6:1), 50°C, 16 h

-

Role of Isopropoxy Group : Enhances π-π interactions with the rhodium catalyst, improving enantioselectivity .

Protonolysis and Hydrolysis

The boronic acid undergoes hydrolysis in aqueous media, forming the corresponding phenol.

Kinetic Data

| pH | Temperature (°C) | Half-Life (h) | Source |

|---|---|---|---|

| 7.0 | 25 | 48 | |

| 3.0 | 25 | 12 |

Functionalization via Boronic Ester Formation

The compound forms stable esters with diols (e.g., pinacol), facilitating purification and storage.

Example Reaction

Electrophilic Aromatic Substitution

The electron-donating isopropoxy group directs electrophiles to the para position of the adjacent phenyl ring.

Nitration Example

Applications De Recherche Scientifique

Organic Synthesis

4-(4'-Isopropoxyphenyl)phenylboronic acid is utilized as a reagent in organic synthesis due to its ability to form stable complexes with diols. This property is exploited in various reactions, including:

- Suzuki Coupling Reactions : Boronic acids are widely used in Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The presence of the isopropoxy group enhances solubility and reactivity in organic solvents, making it a valuable reagent for synthesizing complex organic molecules .

- Synthesis of Functionalized Compounds : The compound can be used to synthesize a range of functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its boronic acid moiety facilitates the introduction of diverse functional groups into aromatic systems .

Drug Delivery Systems

The compound's boronic acid functionality allows it to participate in the formation of drug delivery systems that are responsive to biological environments:

- Nanocomplexes for Cancer Therapy : Research has shown that phenylboronic acids can be integrated into polymeric nanocarriers for targeted drug delivery. For example, self-assembled nanocomplexes using phenylboronic acid derivatives have been developed to enhance the delivery of anticancer drugs like doxorubicin (DOX). These nanocomplexes exhibit improved tumor targeting and drug release profiles, demonstrating significant therapeutic effects both in vitro and in vivo .

- Bioresponsive Hydrogels : Boronic acids can also be incorporated into hydrogels that respond to specific biological stimuli (e.g., pH changes). These hydrogels can be used for localized drug delivery, where the release of the drug is triggered by changes in the microenvironment of the target tissue .

Sensor Development

This compound has potential applications in sensor technology:

- Glucose Sensors : Due to its ability to form reversible complexes with diols (such as glucose), this compound can be utilized in the development of glucose sensors. The binding affinity can be tuned by modifying the substituents on the phenyl ring, allowing for sensitive detection of glucose levels .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group can interact with active site serines in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the design of protease inhibitors for therapeutic use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group.

4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring.

4-Isopropoxy-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position.

Uniqueness

(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it particularly useful in applications where selective binding and reactivity are required.

Activité Biologique

4-(4'-Isopropoxyphenyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique chemical structure allows it to participate in a range of biological activities, making it a subject of interest for researchers exploring drug delivery systems, cancer therapies, and biosensing applications.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems, where it can interact with saccharides and other biomolecules.

Anticancer Properties

Recent studies have highlighted the potential of this compound in anticancer therapies. For instance, its derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231) .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 1 | Tubulin polymerization inhibition |

| MDA-MB-231 | < 1 | Induction of G2/M phase arrest |

| 4T1 (mouse model) | N/A | In vivo tumor growth suppression |

Drug Delivery Systems

The compound has also been explored for its role in drug delivery systems. Boronic acids can enhance the solubility and stability of drugs, particularly those that are hydrophobic. Studies indicate that nanoparticles modified with boronic acids can effectively deliver drugs to target sites while minimizing systemic toxicity .

Case Study: Drug Release Profile

In a study involving the encapsulation of camptothecin (CPT) within boron-based nanoparticles, the drug loading efficiency reached up to 170% by weight. The release kinetics demonstrated a controlled release profile under physiological conditions, enhancing therapeutic efficacy against breast cancer cells .

Biosensing Applications

This compound has shown promise as a recognition element in biosensors designed for detecting saccharides. Its ability to form stable complexes with diols allows for the development of highly sensitive biosensors that can detect glucose and other sugars at low concentrations .

Table 2: Biosensing Performance Metrics

| Recognition Element | Target | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Aptamer | Mucin 1 | 0.05 – 50 U/mL | 0.021 U/mL |

| IgY | E. coli | 10 – 10^8 CFU/mL | 3 CFU/mL |

Mechanistic Insights

The biological activity of this compound is largely attributed to its interaction with specific biomolecules through boronate ester bond formation. This interaction is reversible and can be influenced by environmental factors such as pH and the presence of competing diols.

Molecular Interactions

Research indicates that the binding affinity of boronic acids to diols can be finely tuned by modifying their structure, thus enhancing their selectivity and efficacy in biological applications .

Propriétés

IUPAC Name |

[4-(4-propan-2-yloxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOVAIFWBASNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584412 | |

| Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870717-98-9 | |

| Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4�-Isopropoxyphenyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.